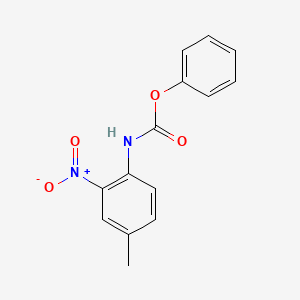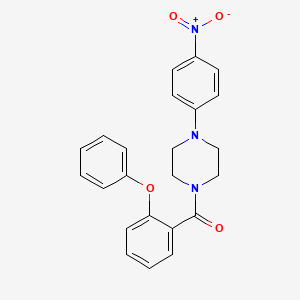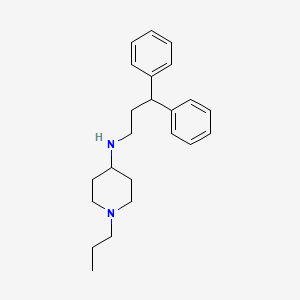![molecular formula C17H18ClN3O3 B4997118 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide](/img/structure/B4997118.png)
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide, also known as CNPPA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, such as signal transduction, gene expression, and cell proliferation.
作用机制
The mechanism of action of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide involves the binding of the compound to the regulatory domain of PKC, which prevents its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways that are regulated by PKC, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. This compound has been shown to be a potent and selective inhibitor of PKC, with minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models of diabetes and neurodegenerative diseases. This compound has been shown to have minimal toxicity and side effects, making it a promising candidate for further preclinical and clinical development.
实验室实验的优点和局限性
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide has several advantages for lab experiments, including its potency, selectivity, and minimal off-target effects. It can be used to study the role of PKC in various cellular processes and diseases, and to identify novel PKC substrates and signaling pathways. However, this compound also has some limitations, including its solubility and stability, which can affect its activity and bioavailability. It is important to optimize the experimental conditions for this compound to obtain reliable and reproducible results.
未来方向
There are several future directions for the use of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide in scientific research. One direction is to study the role of PKC in the pathogenesis of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to identify novel PKC substrates and signaling pathways that can be targeted for therapeutic intervention. Additionally, the development of new PKC inhibitors based on the structure of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide involves several steps, starting from the reaction of 2-chloro-4-nitroaniline with 3-bromopropylamine in the presence of a base to yield 3-[(2-chloro-4-nitrophenyl)amino]propylamine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity, and the compound has been characterized using various spectroscopic and analytical techniques.
科学研究应用
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide has been extensively used in scientific research to study the role of PKC in various cellular processes and diseases. PKC is a family of serine/threonine kinases that regulates the activity of numerous proteins by phosphorylation. It has been implicated in the pathogenesis of cancer, diabetes, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit PKC activity in vitro and in vivo, leading to the identification of novel PKC substrates and signaling pathways.
属性
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)propyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-12-3-5-13(6-4-12)17(22)20-10-2-9-19-16-8-7-14(21(23)24)11-15(16)18/h3-8,11,19H,2,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDDPQXHKUWVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4997038.png)

![N,1-dimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-1H-indole-2-carboxamide trifluoroacetate](/img/structure/B4997069.png)
![1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4997070.png)
![N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)-2-thiophenecarboxamide](/img/structure/B4997071.png)

![sodium 3-phenyl-3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4997081.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4997086.png)


![ethyl 4-[(cyclohexylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4997107.png)

![2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4997138.png)
